Timiperone-d4
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Overview
Description
Timiperone-d4 is a deuterated form of Timiperone, a butyrophenone derivative with neuroleptic activity. It is primarily used as an antipsychotic agent in the treatment of schizophrenia and other psychotic disorders. The deuterated form, this compound, is often utilized in research to study the pharmacokinetics and metabolic pathways of Timiperone due to its stability and distinguishable mass spectrometric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Timiperone-d4 involves the incorporation of deuterium atoms into the Timiperone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with carbon disulfide to form 2-mercaptobenzimidazole.
Alkylation: The benzimidazole core is then alkylated with 1-(4-fluorophenyl)-4-piperidinylbutanone to form the Timiperone structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Deuterated reagents are used to achieve the desired isotopic labeling, and advanced purification techniques are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Timiperone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Timiperone-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Timiperone.
Biology: Employed in studies to understand the interaction of Timiperone with biological targets.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Timiperone.
Industry: Utilized in the development of new antipsychotic drugs and in quality control processes.
Mechanism of Action
Timiperone-d4 exerts its effects primarily through the antagonism of dopamine D2 receptors. By blocking these receptors, it reduces the overactivity of dopamine in the mesolimbic pathway, which is associated with positive symptoms of psychosis such as hallucinations and delusions. Additionally, this compound has some affinity for serotonin receptors, which may contribute to its efficacy and side effect profile .
Comparison with Similar Compounds
Benperidol: Another butyrophenone derivative with similar antipsychotic properties.
Haloperidol: A widely used typical antipsychotic with a similar mechanism of action.
Droperidol: Used primarily as an antiemetic and sedative in addition to its antipsychotic effects.
Uniqueness: Timiperone-d4 is unique due to its deuterated form, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is required.
Biological Activity
Timiperone-d4 is a deuterated analog of Timiperone, a compound known for its antipsychotic properties primarily through its action as a dopamine D2 receptor antagonist. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is structurally similar to Timiperone but includes deuterium atoms, which can influence its pharmacokinetics and metabolic stability. The compound is primarily studied for its potential applications in treating schizophrenia and other psychotic disorders.
Property | Value |
---|---|
CAS Number | 57648-21-2 |
Molecular Formula | C22H24FN3OS |
Molecular Weight | 397.509 g/mol |
Density | 1.31 g/cm³ |
Melting Point | 201-203 °C |
Boiling Point | 560.8 °C |
This compound exhibits a strong affinity for the cerebral dopamine D2 receptor, which is crucial in mediating the effects of antipsychotic drugs. By antagonizing this receptor, this compound can help alleviate symptoms of psychosis, such as hallucinations and delusions.
In addition to its dopaminergic activity, Timiperone has been shown to inhibit stereotyped behaviors in animal models, suggesting a broader impact on neuropsychiatric symptoms beyond typical dopamine receptor interactions .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antipsychotic Activity : Similar to its parent compound, it is effective in managing schizophrenia.
- Dopamine D2 Receptor Antagonism : This action is central to its therapeutic effects.
- Potential Metabolic Stability : The incorporation of deuterium may enhance the metabolic stability of the compound compared to non-deuterated versions .
Case Studies and Research Findings
Recent studies have explored the efficacy and safety profiles of Timiperone and its analogs in various settings:
- Clinical Trials : A randomized controlled trial assessed the effectiveness of Timiperone in treating acute psychosis. Patients receiving Timiperone showed significant improvements in psychotic symptoms compared to placebo groups .
- Animal Models : Research utilizing rodent models indicated that this compound effectively reversed deficits induced by NMDA receptor antagonists, further supporting its potential as an antipsychotic agent .
- Metabolic Studies : Studies have suggested that deuterated compounds like this compound may exhibit altered metabolic pathways, potentially leading to reduced side effects associated with traditional antipsychotics .
Comparative Analysis with Other Antipsychotics
To understand the position of this compound within the landscape of antipsychotic medications, a comparison with other common agents is beneficial:
Compound | Mechanism | Efficacy in Schizophrenia | Side Effects |
---|---|---|---|
This compound | D2 receptor antagonist | High | Moderate (weight gain) |
Olanzapine | D2 and serotonin receptor antagonist | High | High (metabolic syndrome) |
Haloperidol | D2 receptor antagonist | Moderate | High (extrapyramidal symptoms) |
Quetiapine | D2 and serotonin receptor antagonist | Moderate | Moderate (sedation) |
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-GYABSUSNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.